
4-(3-Tert-butylphenoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Tert-butylphenoxy)piperidine: is an organic compound that features a piperidine ring substituted with a 3-tert-butylphenoxy group. This compound is part of the piperidine family, which is known for its significant role in the synthesis of various pharmaceuticals and organic compounds. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Tert-butylphenoxy)piperidine typically involves the reaction of 3-tert-butylphenol with piperidine under specific conditions. One common method includes:
Step 1: Reacting 3-tert-butylphenol with a halogenating agent such as thionyl chloride to form 3-tert-butylphenyl chloride.
Step 2: The resulting 3-tert-butylphenyl chloride is then reacted with piperidine in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is often optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-Tert-butylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(3-Tert-butylphenoxy)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its stability and bioavailability.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(3-Tert-butylphenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler structure without the tert-butylphenoxy group, used widely in organic synthesis.
Piperine: An alkaloid found in black pepper, known for its bioactive properties.
Evodiamine: A piperidine alkaloid with anticancer properties.
Uniqueness: 4-(3-Tert-butylphenoxy)piperidine is unique due to the presence of the tert-butylphenoxy group, which enhances its stability and lipophilicity. This makes it more suitable for certain applications compared to simpler piperidine derivatives.
Eigenschaften
Molekularformel |
C15H23NO |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
4-(3-tert-butylphenoxy)piperidine |
InChI |
InChI=1S/C15H23NO/c1-15(2,3)12-5-4-6-14(11-12)17-13-7-9-16-10-8-13/h4-6,11,13,16H,7-10H2,1-3H3 |
InChI-Schlüssel |
OPKHOPKTHZRTBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


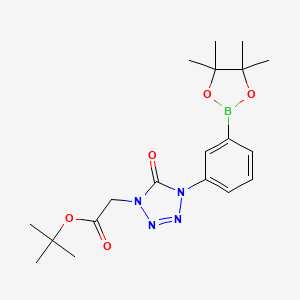
![{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine](/img/structure/B13596988.png)
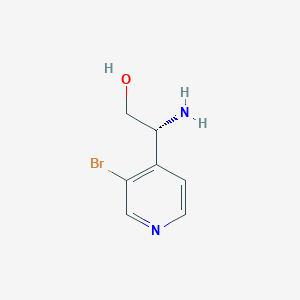
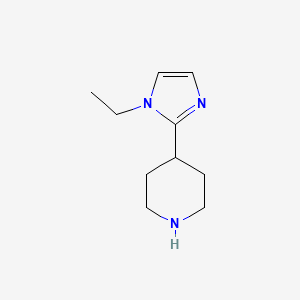
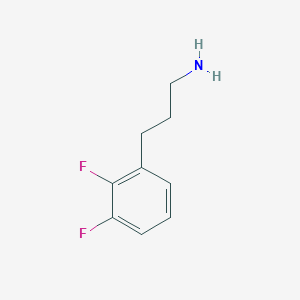
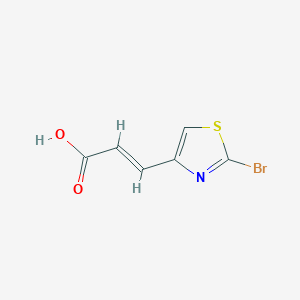
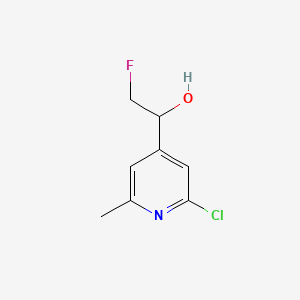





aminehydrochloride](/img/structure/B13597053.png)

